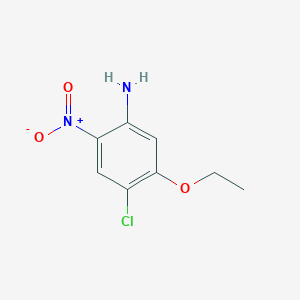

4-Chloro-5-ethoxy-2-nitroaniline

Description

BenchChem offers high-quality 4-Chloro-5-ethoxy-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-5-ethoxy-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-ethoxy-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-2-14-8-4-6(10)7(11(12)13)3-5(8)9/h3-4H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNMJROKKGEWDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Crystallographic Analysis and Solid State Structural Investigations

Single-Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, no studies reporting the SC-XRD analysis of 4-Chloro-5-ethoxy-2-nitroaniline have been found.

Information regarding the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell parameters (a, b, c, α, β, γ) for 4-Chloro-5-ethoxy-2-nitroaniline is not available as no crystallographic studies have been published.

Without a determined crystal structure, the specific molecular conformation, bond lengths, bond angles, and torsion angles of 4-Chloro-5-ethoxy-2-nitroaniline in the solid state are unknown. While computational models can predict these parameters, experimental data from SC-XRD is required for definitive validation. nih.gov

The types of intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-π stacking, that govern the crystal packing of 4-Chloro-5-ethoxy-2-nitroaniline have not been experimentally determined. The analysis of these interactions is contingent on the availability of a crystal structure.

Hirshfeld surface analysis is a powerful tool for quantifying intermolecular interactions within a crystal. As this analysis requires a known crystal structure, it has not been performed for 4-Chloro-5-ethoxy-2-nitroaniline.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is used to assess the bulk purity and phase of a crystalline material. No published PXRD patterns for 4-Chloro-5-ethoxy-2-nitroaniline were found in the searched literature, which would be essential for phase identification and quality control of the bulk powder.

Crystal Growth Methodologies and Optimization

There are no published reports detailing the methodologies for growing single crystals of 4-Chloro-5-ethoxy-2-nitroaniline suitable for SC-XRD analysis. The optimization of crystal growth conditions is a critical prerequisite for any crystallographic study.

Solution Growth Techniques (e.g., Slow Evaporation)

There is no specific research data available on the growth of 4-Chloro-5-ethoxy-2-nitroaniline crystals using solution growth techniques like slow evaporation.

Melt Growth Techniques (e.g., Vertical Bridgman Method)

There is no specific research data available on the growth of 4-Chloro-5-ethoxy-2-nitroaniline crystals using melt growth techniques like the Vertical Bridgman method.

Computational Chemistry and Quantum Chemical Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of molecules. For derivatives of nitroaniline, DFT calculations, often employing the B3LYP functional with various basis sets, have been instrumental in understanding their molecular geometries, vibrational spectra, and chemical reactivity.

Similarly, for 2-methoxy-4-nitroaniline (B147289) (2M4NA), quantum chemical calculations were carried out using HF/6-311G(d,p) and DFT (B3LYP and B3PW91) methods to determine the optimized geometrical structure. scholarsresearchlibrary.com These calculations provide a foundational understanding of the bond parameters which are crucial for subsequent analyses.

Table 1: Representative Optimized Geometrical Parameters for Analogous Compounds

| Parameter | 2-chloro-4-nitroaniline (B86195) (HF/6-311G(d,p)) sphinxsai.com | 2-methoxy-4-nitroaniline (B3LYP/6-311G(d,p)) scholarsresearchlibrary.com |

| C-Cl Bond Length (Å) | 1.745 | - |

| C-N (nitro) Bond Length (Å) | 1.468 | 1.442 |

| C-N (amino) Bond Length (Å) | 1.385 | 1.373 |

| C-O (methoxy) Bond Length (Å) | - | 1.359 |

| O-C-C Angle (°) | - | 125.1 |

| C-C-N (nitro) Angle (°) | 121.2 | 120.4 |

| C-C-N (amino) Angle (°) | 121.4 | 121.8 |

Note: This table presents data from structurally similar compounds to infer properties of 4-Chloro-5-ethoxy-2-nitroaniline.

Vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. Theoretical calculations for 2-chloro-4-nitroaniline have been performed to assign the fundamental vibrational modes. sphinxsai.com The calculated harmonic vibrational frequencies are often scaled to better match experimental observations, compensating for the approximations in the theoretical methods. sphinxsai.com For 2Cl4NA, the characteristic vibrational modes for the nitro group (NO2), amino group (NH2), and the C-Cl bond have been identified and compared with experimental FT-IR and FT-Raman spectra. sphinxsai.com

A similar comprehensive vibrational analysis was conducted for 2-methoxy-4-nitroaniline, where the vibrational wavenumbers were computed using HF and DFT methods. scholarsresearchlibrary.com The study highlighted the characteristic vibrations of the methoxy (B1213986), nitro, and amino groups. scholarsresearchlibrary.com These theoretical spectra show good agreement with the experimental data, aiding in the unambiguous assignment of vibrational bands. scholarsresearchlibrary.com

Table 2: Key Vibrational Frequencies (cm⁻¹) for Analogous Compounds

| Vibrational Mode | 2-chloro-4-nitroaniline (B3LYP/6-311G(d,p)) sphinxsai.com | 2-methoxy-4-nitroaniline (B3LYP/6-311G(d,p)) scholarsresearchlibrary.com |

| NH₂ asymmetric stretching | 3512 | 3528 |

| NH₂ symmetric stretching | 3410 | 3415 |

| NO₂ asymmetric stretching | 1575 | 1578 |

| NO₂ symmetric stretching | 1345 | 1340 |

| C-Cl stretching | 740 | - |

| C-O-C asymmetric stretching | - | 1265 |

Note: This table presents data from structurally similar compounds to infer properties of 4-Chloro-5-ethoxy-2-nitroaniline.

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. sphinxsai.com

For 2-chloro-4-nitroaniline, the HOMO and LUMO energies were calculated, and the energy gap was determined to be 4.54 eV (B3LYP/6-311G(d,p)). sphinxsai.com The HOMO is primarily localized on the amino group and the benzene (B151609) ring, while the LUMO is concentrated on the nitro group, indicating that the charge transfer occurs from the amino group to the nitro group upon excitation. sphinxsai.com

Similarly, for 2-methoxy-4-nitroaniline, the HOMO-LUMO analysis showed that charge transfer occurs within the molecule. scholarsresearchlibrary.com The calculated HOMO-LUMO energy gap provides insights into its chemical reactivity. scholarsresearchlibrary.com Based on these energies, global chemical descriptors such as ionization potential, electron affinity, global hardness, chemical potential, and global electrophilicity index can be calculated to further quantify the molecule's reactivity. sphinxsai.comscholarsresearchlibrary.com

Table 3: Global Chemical Descriptors for Analogous Compounds (eV)

| Descriptor | 2-chloro-4-nitroaniline (B3LYP/6-311G(d,p)) sphinxsai.com | 2-methoxy-4-nitroaniline (B3LYP/6-311G(d,p)) scholarsresearchlibrary.com |

| E(HOMO) | -6.82 | -6.21 |

| E(LUMO) | -2.28 | -1.98 |

| Energy Gap (ΔE) | 4.54 | 4.23 |

| Ionization Potential (I) | 6.82 | 6.21 |

| Electron Affinity (A) | 2.28 | 1.98 |

| Global Hardness (η) | 2.27 | 2.115 |

| Chemical Potential (μ) | -4.55 | -4.095 |

| Global Electrophilicity Index (ω) | 4.56 | 3.95 |

Note: This table presents data from structurally similar compounds to infer properties of 4-Chloro-5-ethoxy-2-nitroaniline.

Non-Linear Optical (NLO) Property Evaluation

Organic molecules with donor-acceptor functionalities, such as substituted nitroanilines, are of great interest for their potential applications in non-linear optics (NLO). Their NLO response is governed by their molecular hyperpolarizability.

The first hyperpolarizability (β) is a measure of the second-order NLO response of a molecule. Theoretical calculations of β are crucial for screening and designing new NLO materials. For many push-pull systems like p-nitroaniline and its derivatives, computational studies have been performed to understand the effect of substituents on the NLO properties. acs.orgpsu.edu

Studies on various substituted anilines have shown that the magnitude of the first hyperpolarizability is sensitive to the strength of the donor and acceptor groups, the conjugation length, and the presence of other substituents. bohrium.commq.edu.au For instance, the substitution of a methoxy group in 2-nitroaniline (B44862) was found to influence the molecular dipole moment and hyperpolarizability. nih.gov It is generally observed that strong electron donor and acceptor groups enhance the NLO response. nih.gov The calculated first hyperpolarizability for 2-nitroaniline (2NA) and 4-methoxy-2-nitroaniline (B140478) (4M2N) reveals the impact of the methoxy group on the NLO properties. nih.gov

Table 4: Calculated First Hyperpolarizability (β) of Analogous Compounds

| Compound | Method/Basis Set | β (esu) |

| 2-Nitroaniline (2NA) | DFT/B3LYP/6-31G(d,p) | 2.56 x 10⁻³⁰ |

| 4-Methoxy-2-nitroaniline (4M2N) | DFT/B3LYP/6-31G(d,p) | 4.98 x 10⁻³⁰ |

Note: This table presents data from structurally similar compounds to infer properties of 4-Chloro-5-ethoxy-2-nitroaniline. The values are indicative of the expected NLO response.

Theoretical Studies on Reaction Pathways and Transition States

For example, the mechanism of electrophilic substitution reactions of anilines, such as nitration and halogenation, has been extensively studied. byjus.com The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com However, under strong acidic conditions used for nitration, the amino group can be protonated to form the anilinium ion, which is a meta-directing group. byjus.com This can lead to a mixture of products.

Theoretical studies on the reaction of borane (B79455) with ortho-substituted anilines have elucidated the reaction pathway, which proceeds through N-BH3 and N-BH2 intermediates. researchgate.net Furthermore, the diazotisation of substituted anilines has been investigated, revealing that for anilines with electron-withdrawing groups, the reaction involves an initial N-nitrosation followed by tautomerisation of the N-nitroso intermediate. rsc.org These studies, while not directly on 4-Chloro-5-ethoxy-2-nitroaniline, provide a general framework for understanding the potential reaction mechanisms and intermediates involved in its synthesis.

Reactivity Profiles and Advanced Chemical Transformations of 4 Chloro 5 Ethoxy 2 Nitroaniline

Reactions Involving the Aniline (B41778) Functional Group

Diazotization and Subsequent Transformations

The primary aromatic amino group of 4-Chloro-5-ethoxy-2-nitroaniline is readily converted into a diazonium salt. This reaction, known as diazotization, is typically carried out in an acidic medium (e.g., with hydrochloric acid) using a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) or isoamyl nitrite, at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govnih.govscielo.br The diazonium group is an excellent leaving group (N₂) and serves as a gateway for a multitude of subsequent transformations, making the diazonium salt of 4-Chloro-5-ethoxy-2-nitroaniline a pivotal intermediate in synthesis.

Key Transformations of the Diazonium Intermediate:

Azo Coupling: The diazonium salt can act as an electrophile in reactions with electron-rich aromatic compounds (e.g., phenols, anilines, or other coupling components like barbituric acid derivatives) to form highly colored azo compounds. nih.govnih.govijirset.com This reaction is fundamental to the synthesis of a wide array of azo dyes. nih.govbohrium.comresearchgate.net

Sandmeyer-type Reactions: The diazonium group can be replaced by various nucleophiles, often using copper(I) salts as catalysts. This allows for the introduction of chloro, bromo, or cyano groups.

Schiemann Reaction: The introduction of a fluorine atom can be achieved by treating the diazonium salt with fluoroboric acid (HBF₄) to precipitate a diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the corresponding aryl fluoride. The diazotization of similar chloro-nitroanilines is a known pathway to producing fluorinated benzimidazole (B57391) precursors. chembk.com

Deamination: The diazonium group can be replaced by a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂), effectively removing the original amino group.

Hydroxylation: Heating the acidic solution of the diazonium salt allows for the introduction of a hydroxyl group, converting the aniline into a phenol (B47542) derivative.

Table 1: Potential Products from Diazotization of 4-Chloro-5-ethoxy-2-nitroaniline

| Reagent/Reaction Name | Resulting Functional Group | Product Class |

| Electron-rich arene (e.g., N,N-dimethylaniline) | -N=N-Ar | Azo Dye |

| Copper(I) Chloride (CuCl) / HCl | -Cl | Aryl Chloride |

| Copper(I) Bromide (CuBr) / HBr | -Br | Aryl Bromide |

| Copper(I) Cyanide (CuCN) / KCN | -CN | Aryl Nitrile |

| Fluoroboric Acid (HBF₄), heat | -F | Aryl Fluoride |

| Hypophosphorous Acid (H₃PO₂) | -H | Deaminated Arene |

| Water (H₂O), heat | -OH | Phenol |

Acylation and Alkylation Reactions of the Amino Moiety

The nucleophilic amino group of 4-Chloro-5-ethoxy-2-nitroaniline readily participates in acylation and alkylation reactions.

Acylation: The reaction with acylating agents such as acid chlorides or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine) or on a solid support converts the amino group into a more stable and less reactive amide. google.comresearchgate.net For instance, the acetoacetylation of the closely related 4-chloro-2-nitroaniline (B28928) with diketene (B1670635) proceeds in glacial acetic acid. google.com This transformation is often employed as a protecting strategy or to synthesize biologically active amide derivatives. nih.gov

Alkylation: The amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Research on substituted 2-nitroanilines demonstrates that they can react with alkyl halides in a one-pot process that leads to N-alkylation followed by cyclization to form benzimidazole derivatives. researchgate.net

Table 2: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Acetamide (-NHCOCH₃) |

| Acylation | Benzoyl Chloride (C₆H₅COCl) | Benzamide (-NHCOC₆H₅) |

| Acylation | Diketene | Acetoacetamide (-NHCOCH₂COCH₃) |

| Alkylation | Methyl Iodide (CH₃I) | N-methylamine / N,N-dimethylamine |

| Alkylation | Benzyl Bromide (C₆H₅CH₂Br) | N-benzylamine |

Cross-Coupling Reactions

The presence of a chloro-substituent on an electron-deficient aromatic ring, along with the primary amino group, makes 4-Chloro-5-ethoxy-2-nitroaniline a suitable candidate for various cross-coupling reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. organic-chemistry.org 4-Chloro-5-ethoxy-2-nitroaniline can participate in two ways:

The amino group can act as the nucleophile, coupling with an aryl halide or triflate. Studies have shown that substituted 4,5-dialkoxy-2-nitroanilines successfully couple with bromo-nitrobenzene derivatives in high yield, demonstrating the viability of the amino group in this reaction. acs.org

The chloro group can act as the electrophile, coupling with another amine. While aryl chlorides are less reactive than bromides or iodides, their coupling is feasible, especially with electron-withdrawing groups present on the ring. ntnu.no

Ullmann Coupling: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a biaryl linkage. wikipedia.orgorganic-chemistry.org The reaction typically requires high temperatures and is most effective for aryl halides activated by electron-withdrawing groups, such as the nitro group in 4-Chloro-5-ethoxy-2-nitroaniline. sci-hub.se Modern methods using custom copper vials in high-speed ball milling have been shown to effectively couple nitroaryl chlorides. nih.gov

An Ullmann-type condensation can also be used to form C-N bonds, coupling the chloro-substituent with an amine or the amino group with an aryl halide, typically using a copper catalyst and a base. organic-chemistry.orgmdpi.com

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Role of 4-Chloro-5-ethoxy-2-nitroaniline | Coupling Partner Example | Catalyst System Example |

| Buchwald-Hartwig Amination | Amine Source | Bromobenzene | Pd(dba)₂, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

| Buchwald-Hartwig Amination | Aryl Halide Source | Aniline | Pd(OAc)₂, Ligand, Base |

| Ullmann C-C Coupling | Aryl Halide Source | 4-Chloro-5-ethoxy-2-nitroaniline (self-coupling) | Copper (Cu) powder, high temp. |

| Ullmann-type C-N Coupling | Aryl Halide Source | Morpholine | CuI, Base (e.g., K₂CO₃) |

Synthesis and Structural Analysis of Derivatives and Analogues of 4 Chloro 5 Ethoxy 2 Nitroaniline

Systematic Synthesis of Substituted Analogues

The structural framework of 4-Chloro-5-ethoxy-2-nitroaniline offers multiple sites for chemical modification, enabling the systematic synthesis of a broad range of analogues. These modifications can be broadly categorized into variations of the alkoxy chain, substitution of the halogen atom, and modifications of the nitro and amino groups.

Variation of Alkoxy Chain Lengths and Structures

The ethoxy group at the C-5 position of 4-Chloro-5-ethoxy-2-nitroaniline can be readily varied to include other alkoxy groups of different chain lengths and structures. This is often achieved through nucleophilic aromatic substitution (ArSN) reactions. A recently developed one-step synthesis of 4,5-dialkoxy-2-nitroanilines with two different alkoxy groups has been reported, where an alcohol acts as both the reagent and a "green" solvent under basic conditions. uj.edu.pl This method allows for the regioselective substitution of the alkoxy chain at the C-5 position, which is para to the nitro group. acs.org

For instance, studies have shown the synthesis of various 4,5-dialkoxy-2-nitroanilines where the ethoxy group is replaced by other alkoxy groups like methoxy (B1213986), propoxy, and butoxy. uj.edu.plnih.gov The reactivity in these transetherification reactions is influenced by the substituents on the aniline (B41778) ring. The presence of the C-4 alkoxy group enhances the yield of the reaction. uj.edu.pl The synthesis of compounds such as N-(5-(tert-butyl)-2-nitrophenyl)-4-ethoxy-5-isobutoxy-2-nitroaniline and its analogues with varying alkoxy chains (e.g., butoxy, hexyloxy) further demonstrates the feasibility of these modifications. acs.org

Table 1: Examples of 4,5-Dialkoxy-2-nitroaniline Analogues with Varied Alkoxy Chains

| Compound Name | Alkoxy Group at C-4 | Alkoxy Group at C-5 | Reference |

|---|---|---|---|

| N-(5-(tert-Butyl)-2-nitrophenyl)-4-ethoxy-5-isobutoxy-2-nitroaniline | Ethoxy | Isobutoxy | acs.org |

| N-(5-(tert-Butyl)-2-nitrophenyl)-4-butoxy-5-isobutoxy-2-nitroaniline | Butoxy | Isobutoxy | acs.org |

| N-(5-(tert-Butyl)-2-nitrophenyl)-4-(hexyloxy)-5-isobutoxy-2-nitroaniline | Hexyloxy | Isobutoxy | acs.org |

Exploration of Different Halogen Substitutions

The chlorine atom at the C-4 position can be replaced with other halogens, such as fluorine or bromine. These substitutions can significantly impact the reactivity of the molecule. For example, chloro-substituted analogues generally exhibit greater reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to their fluoro derivatives. The synthesis of these halogenated analogues often starts from commercially available precursors like 4-bromo-2-nitroaniline (B116644) or involves direct halogenation of a suitable aniline derivative. conicet.gov.ar For instance, the bromination of 2-methyl-6-nitroaniline (B18888) at the 4-position is a key step in the synthesis of certain benzimidazole (B57391) derivatives. google.com

Modification of the Nitro and Amino Groups

The nitro and amino groups on the aniline ring are crucial for its synthetic utility and can be modified through various reactions. The nitro group can be reduced to an amino group, a common transformation in the synthesis of diamine precursors for heterocyclic compounds. google.comindustrialchemicals.gov.au This reduction can be achieved using various reagents, including stannous chloride dihydrate or catalytic hydrogenation. google.comnih.gov

The amino group can undergo acylation to form amides. For example, N-acylnitroaniline derivatives can be produced by reacting the nitroaniline with an appropriate acylating agent. google.com Furthermore, the amino group can be a site for N-alkylation or N-arylation reactions, such as the Buchwald-Hartwig reaction, to introduce various substituents. acs.org

Role of 4-Chloro-5-ethoxy-2-nitroaniline as a Versatile Synthetic Intermediate

The diverse reactivity of the functional groups present in 4-Chloro-5-ethoxy-2-nitroaniline makes it an invaluable starting material for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds.

Building Block for Heterocyclic Compound Synthesis (e.g., Quinoxalines, Benzimidazoles)

Quinoxalines: 2-Nitroanilines, including derivatives of 4-Chloro-5-ethoxy-2-nitroaniline, are key precursors for the synthesis of quinoxalines. uj.edu.pl A common method involves the condensation of a 2-nitroaniline (B44862) with a 1,2-dicarbonyl compound or its equivalent. nih.govacgpubs.org An iron-catalyzed one-pot synthesis of quinoxalines from 2-nitroanilines and vicinal diols has been reported, proceeding via a transfer hydrogenative condensation strategy. nih.gov In this process, the nitro group is reduced in situ to an amino group, which then condenses with the diol to form the quinoxaline (B1680401) ring. The reaction of 4-chloro-2-nitroaniline (B28928) with 1-phenylethane-1,2-diol, for example, yields regioisomeric quinoxaline products. nih.gov Similarly, 4-chloro-2-nitroaniline can be used to prepare 6-chloroquinoxaline (B1265817) 1,4-dioxide derivatives through a multi-step synthesis. scielo.br

Benzimidazoles: 4-Chloro-5-ethoxy-2-nitroaniline and its analogues are also fundamental in the synthesis of benzimidazoles. The general strategy involves the reduction of the nitro group to form a 1,2-diaminobenzene derivative, which is then cyclized with an aldehyde, carboxylic acid, or their derivatives. google.comcnr.itacs.org For example, 4-chloro-2-nitroaniline can be converted to N1-benzyl-4-chlorobenzene-1,2-diamine, which then serves as a precursor for benzimidazole synthesis. nih.gov The reaction of 4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline (B48053) with a reducing agent like Raney nickel yields the corresponding diamine, which is then cyclized to form a benzimidazole derivative. google.com

Table 2: Heterocyclic Compounds Synthesized from 4-Chloro-2-nitroaniline Derivatives

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 4-Chloro-2-nitroaniline | 1-Phenylethane-1,2-diol, Iron catalyst | Regioisomers of 2-phenyl-6-chloroquinoxaline | nih.gov |

| 4-Chloro-2-nitroaniline | Diazotization, Sodium azide, further steps | 6-Chloroquinoxaline 1,4-dioxide derivatives | scielo.br |

| 4-Chloro-2-nitroaniline | Benzyl bromide, SnCl₂·2H₂O | N1-Benzyl-4-chlorobenzene-1,2-diamine (precursor for benzimidazoles) | nih.gov |

| 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | Raney nickel, Carbondisulfide | 6-Chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazole-2-thiol | google.com |

Precursor for Complex Organic Molecules and Scaffolds

Beyond simple heterocycles, 4-Chloro-5-ethoxy-2-nitroaniline is a precursor for more complex molecular scaffolds. For instance, it has been used in the synthesis of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. conicet.gov.ar The synthesis of 3-((2-(4-chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate highlights its use in creating hybrid molecules with potential biological applications. mdpi.com In this synthesis, a nucleophilic aromatic substitution reaction involving the ethoxy group plays a key role. mdpi.com The ability to selectively modify different parts of the molecule allows for the construction of intricate and functionally diverse organic compounds.

Structure-Reactivity Relationships within Analogous Compound Series

The reactivity of 4-chloro-5-ethoxy-2-nitroaniline and its analogues is intricately linked to the electronic and steric effects of the substituents on the aromatic ring. These effects modulate the electron density of the benzene (B151609) ring and influence the accessibility of reaction centers, thereby dictating the rate and outcome of chemical transformations. Understanding these relationships is crucial for predicting the chemical behavior of this class of compounds and for designing novel derivatives with tailored properties.

Electronic Effects of Substituents

The electronic nature of substituents on the aniline ring significantly impacts the reactivity of the molecule. Electron-donating groups (EDGs) increase the electron density on the aromatic ring, making it more susceptible to electrophilic attack and generally increasing the basicity of the amino group. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles and lowering the basicity of the amino group.

In the case of 4-chloro-5-ethoxy-2-nitroaniline, the key substituents and their electronic effects are:

Amino group (-NH2): A strong activating group that donates electron density to the ring through resonance (a +M effect), particularly at the ortho and para positions.

Nitro group (-NO2): A strong deactivating group that withdraws electron density from the ring through both resonance (-M effect) and induction (-I effect). msu.edu

Ethoxy group (-OC2H5): An activating group that donates electron density to the ring through resonance (+M effect).

The combined influence of these substituents creates a complex pattern of electron distribution. The strong electron-withdrawing nitro group at the ortho position to the amine significantly reduces the basicity of the amino group. masterorganicchemistry.com This is a common feature in 2-nitroanilines. oecd.org The presence of the ethoxy group at the 5-position, para to the nitro group, can further modulate the electronic environment.

Studies on substituted anilines have shown a clear correlation between substituent electronic properties (often quantified by Hammett constants) and physicochemical properties like pKa, which is a direct measure of basicity and influences nucleophilicity. afit.eduresearchgate.net For instance, the basicity of nitroanilines is considerably lower than that of aniline due to the powerful electron-withdrawing nature of the nitro group. masterorganicchemistry.com Among the isomers, meta-nitroaniline is typically more basic than the ortho and para isomers because the resonance-based electron withdrawal of the nitro group is not effective at the meta position. masterorganicchemistry.com

Steric Effects on Reactivity

Steric hindrance plays a crucial role in the reactivity of substituted nitroanilines, particularly in reactions involving nucleophilic attack at the ring or at the amino group. Bulky substituents in the ortho position to a reaction center can significantly impede the approach of reagents, thereby slowing down or even preventing a reaction. youtube.com

In the context of 4-chloro-5-ethoxy-2-nitroaniline analogues, steric effects can be observed in several scenarios:

Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions, a common reaction for activated aromatic halides, is sensitive to steric hindrance around the substitution site. While the nitro group activates the ring for nucleophilic attack, bulky groups ortho to the leaving group (e.g., the chloro group) can hinder the approach of the nucleophile. kisti.re.kr

Reactions at the Amino Group: The reactivity of the amino group, for instance in acylation or alkylation reactions, can be sterically hindered by adjacent substituents. In the case of 4-chloro-5-ethoxy-2-nitroaniline, the ortho nitro group and the ortho chloro atom can create a crowded environment around the amine.

Research on the amination of substituted pyrimidines has demonstrated that sterically hindered anilines, such as those with bulky ortho substituents, exhibit significantly reduced reactivity. ntnu.no This principle can be extended to the analogous series of 4-chloro-5-ethoxy-2-nitroaniline.

Comparative Reactivity within an Analogous Series

To illustrate the structure-reactivity relationships, we can consider a hypothetical series of analogues of 4-chloro-5-ethoxy-2-nitroaniline and predict their relative reactivity based on the principles discussed.

Table 1: Predicted Relative Reactivity of 4-Chloro-5-ethoxy-2-nitroaniline Analogues in Nucleophilic Aromatic Substitution (Displacement of the Chloro Group)

| Compound | Substituent Change from Parent | Expected Electronic Effect on Ring | Expected Steric Hindrance at C4 | Predicted Relative Reactivity |

| 4-Chloro-5-ethoxy-2-nitroaniline | (Parent Compound) | - | - | Baseline |

| 4-Fluoro -5-ethoxy-2-nitroaniline | Chloro -> Fluoro | Less deactivating (-I effect) | Lower | Higher |

| 4-Bromo -5-ethoxy-2-nitroaniline | Chloro -> Bromo | More deactivating (-I effect) | Higher | Lower |

| 4-Chloro-5-methoxy -2-nitroaniline | Ethoxy -> Methoxy | Similar electronic effect | Similar | Similar |

| 4-Chloro-5-isopropoxy -2-nitroaniline | Ethoxy -> Isopropoxy | Similar electronic effect | Higher | Lower |

| 4-Chloro-5-ethoxy-3 -nitroaniline | 2-Nitro -> 3-Nitro | Less activation for SNAr at C4 | Similar | Lower |

The reactivity in nucleophilic aromatic substitution is generally enhanced by more electron-withdrawing groups ortho and para to the leaving group and is sensitive to the nature of the leaving group itself (F > Cl > Br > I). researchgate.net In the table above, replacing chlorine with fluorine, a more electronegative but better leaving group in SNAr, would be expected to increase reactivity. Conversely, replacing it with bromine would likely decrease reactivity. Changing the ethoxy to a bulkier isopropoxy group would increase steric hindrance, thus decreasing reactivity. Moving the strongly activating nitro group from the ortho position (position 2) to the meta position (position 3) relative to the chloro leaving group would significantly decrease the rate of nucleophilic substitution at the 4-position. testbook.com

Table 2: Predicted Relative Basicity of the Amino Group in 4-Chloro-5-ethoxy-2-nitroaniline Analogues

| Compound | Substituent Change from Parent | Expected Electronic Effect on Amine | Expected Intramolecular H-bonding | Predicted Relative Basicity |

| 4-Chloro-5-ethoxy-2-nitroaniline | (Parent Compound) | - | Present | Baseline |

| 4-Chloro-5-ethoxy-aniline | Removal of 2-nitro group | Strong increase in electron density | Absent | Much Higher |

| 2,4-Dichloro-5-ethoxyaniline | 2-Nitro -> 2-Chloro | Less electron-withdrawing | Absent | Higher |

| 4-Chloro-3 -ethoxy-2-nitroaniline | 5-Ethoxy -> 3-Ethoxy | Stronger electron donation to amine | Present | Higher |

| 5-Ethoxy-2,4-dinitroaniline | 4-Chloro -> 4-Nitro | Stronger electron withdrawal | Present | Lower |

The basicity of the amino group is primarily influenced by the electronic effects of the substituents. The presence of a nitro group ortho to the amine drastically reduces basicity due to strong electron withdrawal and potential intramolecular hydrogen bonding. Removing the nitro group would lead to a significant increase in basicity. Replacing the ortho nitro group with a less electron-withdrawing chloro group would also increase basicity. The position of the electron-donating ethoxy group also matters; moving it to the 3-position would place it ortho to the amine, likely increasing its basicity more effectively than when it is at the 5-position. Conversely, replacing the 4-chloro substituent with another nitro group would further decrease the basicity.

Material Science Applications and Properties Non Biological Focus

Optoelectronic and Photonic Material Potential

Substituted nitroanilines are a well-studied class of organic materials for nonlinear optics (NLO) due to their characteristic donor-acceptor structure, which facilitates intramolecular charge transfer. This property is fundamental to achieving second-order NLO effects, including Second Harmonic Generation (SHG).

Second Harmonic Generation is a nonlinear optical process where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This requires materials that crystallize in a non-centrosymmetric structure. Organic NLO materials, particularly nitroaniline derivatives, are of great interest because they often exhibit superior SHG efficiencies compared to traditional inorganic materials.

While the specific SHG efficiency of 4-Chloro-5-ethoxy-2-nitroaniline has not been extensively reported, data from its isomers highlight the potential of this chemical family. For instance, a single crystal of 4-chloro-2-nitroaniline (B28928) (4Cl2NA) was found to have an SHG efficiency 3.2 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard inorganic NLO material. nih.gov Similarly, 2-bromo-4-nitroaniline (B50497) (2B4NA) demonstrates an efficiency approximately 2.5 times that of KDP. nih.gov This indicates that the combination of a halogen and a nitro group on an aniline (B41778) frame is highly effective for producing a strong NLO response. The molecular structure of 4-Chloro-5-ethoxy-2-nitroaniline suggests it would be a strong candidate for similar high-efficiency SHG applications, pending experimental validation.

Interactive Table: SHG Efficiency of Related Nitroaniline Compounds You can filter or sort this table by compound or efficiency.

| Compound Name | Abbreviation | SHG Efficiency (Relative to KDP) | Reference |

|---|---|---|---|

| 4-chloro-2-nitroaniline | 4Cl2NA | 3.2x | nih.gov |

| 2-bromo-4-nitroaniline | 2B4NA | 2.5x | nih.gov |

A significant challenge with crystalline NLO materials is their often brittle nature and difficulty in processing. A modern approach to overcome this is to embed organic NLO molecules into flexible and robust polymer matrices. This creates hybrid materials that combine the processability of polymers with the advanced optical properties of the NLO chromophore.

Research on the closely related compound 5-chloro-2-nitroaniline (B48662) (5C2NA) has demonstrated the success of this strategy. Nanocrystals of 5C2NA have been effectively incorporated into a polymethylmethacrylate (PMMA) polymer matrix using an electrospinning process to create flexible nanofibers. Current time information in Bangalore, IN. Structural studies confirmed that the large electric field applied during electrospinning forces the 5C2NA nanocrystals into a non-centrosymmetric arrangement, which is essential for SHG activity. Current time information in Bangalore, IN. Such composite fibers exhibit promising optical limiting characteristics, positioning them as superior materials for advanced optoelectronic applications. Current time information in Bangalore, IN. Given its structural similarities, 4-Chloro-5-ethoxy-2-nitroaniline is a prime candidate for similar integration into polymeric systems to create novel, flexible materials for use in optical switching and sensing devices.

Chemical Precursor in Industrial Fine Chemical Production

Beyond its optical potential, 4-Chloro-5-ethoxy-2-nitroaniline is a valuable intermediate in the synthesis of other high-value chemical products, particularly in the dye and advanced polymer industries.

Substituted anilines, especially those containing nitro groups, are foundational building blocks in the manufacture of azo dyes and pigments. The primary amine group (-NH2) on the molecule can be readily converted into a diazonium salt. This salt then acts as an electrophile that can be coupled with a variety of aromatic compounds (coupling components) to form highly colored azo compounds.

The industrial importance of this molecular class is well-documented. For example, 4-chloro-2-nitroaniline is used as a diazo component in the production of C.I. Pigment Yellow 3 and C.I. Pigment Red 6. nih.gov The synthesis of disperse dyes often involves the diazotization of a substituted nitroaniline, which is then coupled to another aromatic amine or phenol (B47542). nih.govorgsyn.org The specific substituents on the aniline ring, such as the chloro and ethoxy groups in 4-Chloro-5-ethoxy-2-nitroaniline, allow for the fine-tuning of the final dyestuff's color, fastness, and solubility properties. Therefore, 4-Chloro-5-ethoxy-2-nitroaniline serves as a key intermediate for producing a diverse range of custom colorants.

There is a growing demand for high-refractive-index polymers (HRIPs) for applications in advanced optics, such as anti-reflective coatings, microlenses for image sensors, and light-emitting diodes (LEDs). wikipedia.orgnih.gov A polymer's refractive index can be increased by incorporating chemical moieties that have a high molar refractivity. nih.govwikipedia.org

Key structural features known to boost refractive index include aromatic rings, sulfur atoms, phosphorus-containing groups, and halogen atoms (bromine, iodine, and chlorine). wikipedia.orgnih.gov The structure of 4-Chloro-5-ethoxy-2-nitroaniline is rich in these features, containing an aromatic ring, a nitro group, and a chlorine atom. Research has shown that doping polymers like polystyrene with p-nitroaniline derivatives effectively modifies the material's refractive index. researchgate.netung.ac.id The incorporation of halogenated compounds is also a well-established strategy for developing HRIPs. wikipedia.org This makes 4-Chloro-5-ethoxy-2-nitroaniline a highly promising candidate for use either as a monomer in a polymerization reaction or as a high-refractivity dopant in a polymer matrix to create next-generation optical materials.

Environmental Fate and Degradation Mechanisms

Biodegradation Pathways and Microbial Transformation Studies

The biodegradation of chlorinated nitroaromatic compounds is a key process in their environmental removal. Bacteria and fungi have evolved diverse enzymatic strategies to transform or completely mineralize these xenobiotics nih.govmdpi.com. Although no studies have specifically detailed the biodegradation of 4-Chloro-5-ethoxy-2-nitroaniline, pathways can be postulated based on the degradation of its analogues, such as other chloroanilines and nitroanilines nih.govresearchgate.net. Typically, the initial enzymatic attack on such molecules targets the nitro group or the amino group, or involves a hydrolytic deamination nih.gov.

In aerobic biodegradation, the initial steps are crucial for destabilizing the aromatic ring. For nitroaromatic compounds, two primary initial pathways are common: reduction of the nitro group or its replacement with a hydroxyl group. For amino-substituted aromatics (anilines), the amino group can be removed.

One potential pathway, based on the metabolism of the isomer 2-chloro-4-nitroaniline (B86195), involves the initial removal of the nitro group to form a substituted aminophenol. semanticscholar.org In the case of 4-Chloro-5-ethoxy-2-nitroaniline, this would theoretically yield 4-Chloro-5-ethoxyphenol . Subsequent steps would likely involve further hydroxylation to form a substituted catechol or hydroquinone, which can then undergo ring cleavage.

Another possibility is the initial enzymatic removal of the amino group. Aniline (B41778) dioxygenases, for example, convert aniline to catechol. nih.gov A similar dioxygenase-mediated attack on 4-Chloro-5-ethoxy-2-nitroaniline could lead to the formation of 4-Chloro-5-ethoxy-2-nitrocatechol . Alternatively, a novel hydrolytic deamination, as observed in the degradation of 5-nitroanthranilic acid, could replace the amino group with a hydroxyl group, forming 4-Chloro-5-ethoxy-2-nitrophenol . nih.govgatech.edu

The table below summarizes metabolites identified in the degradation of compounds structurally related to 4-Chloro-5-ethoxy-2-nitroaniline, providing insight into potential transformation products.

Table 1: Identified Aerobic Degradation Metabolites of Related Chloro-Nitroaromatic Compounds

| Parent Compound | Identified Metabolite(s) | Reference |

|---|---|---|

| 2-Chloro-4-nitroaniline | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol | semanticscholar.org |

| 5-Nitroanthranilic Acid | 5-Nitrosalicylic acid | nih.gov |

| 4-Chloro-2-nitrophenol | 4-Chloro-2-aminophenol, 4-Chloro-2-acetaminophenol, 5-Chloro-2-methylbenzoxazole | mdpi.com |

| 4-Chloroaniline | 4-Chlorocatechol | researchgate.net |

The biotransformation of chlorinated nitroanilines is mediated by specific classes of enzymes. The initial attack often determines the subsequent degradation sequence.

Monooxygenases: Flavin-dependent monooxygenases are frequently implicated in the initial step of nitroaromatic degradation. These enzymes catalyze the replacement of a nitro group with a hydroxyl group, releasing nitrite (B80452). nih.gov This reaction is a detoxifying step that makes the aromatic ring more susceptible to further attack. For instance, a monooxygenase was identified as the first enzyme in the degradation pathway of 2-chloro-4-nitroaniline. semanticscholar.orgplos.org

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. Aniline dioxygenases can initiate the degradation of aniline compounds by converting them into catechols, with the simultaneous removal of the amino group. nih.govsemanticscholar.org Following an initial monooxygenase attack that forms an aminophenol, a dioxygenase may then catalyze the formation of a trihydroxybenzene derivative, which is a key intermediate for ring cleavage. semanticscholar.org

Nitroreductases: Under anaerobic or microaerophilic conditions, nitroreductases can reduce the nitro group to a nitroso, hydroxylamino, and finally an amino group. While this is a common transformation, the resulting aromatic amines can sometimes be recalcitrant or lead to the formation of persistent azo-dimers.

Deaminases/Hydrolases: Some bacteria employ an unusual hydrolytic deamination to remove the amino group from nitroanilines, as seen in the degradation of 5-nitroanthranilic acid by a Bradyrhizobium species, which is initiated by a 5NAA deaminase. nih.govgatech.edu

The table below lists enzymes known to be involved in the degradation of analogous compounds.

Table 2: Key Enzymes in the Biotransformation of Related Aromatic Amines and Nitroaromatics

| Enzyme Class | Specific Enzyme/Activity | Function | Substrate Example | Reference |

|---|---|---|---|---|

| Monooxygenase | Flavin-dependent monooxygenase | Removes nitro group, adds hydroxyl group | 2-Chloro-4-nitroaniline | semanticscholar.orgplos.org |

| Dioxygenase | Aniline dioxygenase | Removes amino group, forms catechol | Aniline, 4-Amino-3-chlorophenol | nih.govsemanticscholar.org |

| Hydrolase | 5NAA aminohydrolase | Hydrolytic removal of amino group | 5-Nitroanthranilic acid | nih.govgatech.edu |

| Dioxygenase | 5-Nitrosalicylic acid dioxygenase | Ring cleavage of a nitrophenol | 5-Nitrosalicylic acid | nih.gov |

Photolytic Degradation Processes

In addition to biodegradation, photolysis can be a significant pathway for the transformation of anilines in sunlit surface waters. This can occur through two main mechanisms:

Direct Photolysis: Chloro-substituted anilines can absorb ultraviolet radiation, particularly in the UVB range, leading to their direct transformation. lib4ri.ch This process involves the molecule absorbing a photon, reaching an excited state, and subsequently undergoing reactions such as dechlorination.

Indirect Photolysis: This process is often more important in natural waters. It is mediated by photochemically produced reactive intermediates (PPRIs) such as hydroxyl radicals (HO•), carbonate radicals (CO3•−), and excited triplet states of chromophoric dissolved organic matter (CDOM). lib4ri.chacs.org These reactive species can oxidize the aniline derivative, initiating its degradation. The rate of oxidation is influenced by the substituents on the aniline ring; electron-donating groups tend to increase reactivity. acs.org

Furthermore, engineered systems using photocatalysis, for example with titanium dioxide (TiO₂) or iron oxides (Fe₂O₃), have been shown to completely degrade chloroanilines. mdpi.com The mechanism involves the generation of highly reactive hydroxyl radicals on the catalyst surface, which attack the aromatic ring. Intermediate products identified in the photocatalytic degradation of chloroanilines include the corresponding chlorophenols and benzoquinones, which are eventually mineralized to CO₂, water, and inorganic ions. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-5-ethoxy-2-nitroaniline, considering regioselectivity and yield?

Answer: Synthesis of 4-Chloro-5-ethoxy-2-nitroaniline requires careful control of substituent positioning. A multi-step approach is typical:

Chlorination and Ethoxylation : Begin with a nitration reaction on a pre-functionalized aniline derivative. For example, chloro and ethoxy groups can be introduced via electrophilic aromatic substitution (EAS) under controlled conditions (e.g., using HNO₃/H₂SO₄ for nitration).

Regioselectivity : The nitro group’s strong electron-withdrawing nature directs subsequent substitutions. Use protecting groups (e.g., acetylation of the amine) to prevent unwanted side reactions during nitration .

Yield Optimization : Reaction temperatures (0–5°C for nitration) and solvent polarity (e.g., dichloromethane or acetic acid) significantly affect yield. Post-synthesis purification via column chromatography or recrystallization improves purity.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 4-Chloro-5-ethoxy-2-nitroaniline?

Answer:

- ¹H NMR : Expect signals for aromatic protons (δ 6.8–8.0 ppm, split due to nitro and chloro groups) and ethoxy protons (δ 1.3–1.5 ppm for CH₃, δ 3.8–4.2 ppm for OCH₂). Coupling patterns reveal substitution positions .

- ¹³C NMR : Distinct peaks for carbons adjacent to electron-withdrawing groups (e.g., C-NO₂ at ~140 ppm, C-Cl at ~125 ppm) .

- IR : Strong absorption bands for NO₂ (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and NH₂ (~3450 cm⁻¹) .

- MS : Molecular ion peak ([M]⁺) at m/z corresponding to C₈H₈ClN₂O₃. Fragmentation patterns (e.g., loss of Cl or NO₂ groups) confirm substituent positions .

Advanced Research Questions

Q. What strategies resolve contradictory data in characterizing 4-Chloro-5-ethoxy-2-nitroaniline (e.g., unexpected NMR signals or MS fragments)?

Answer: Contradictions often arise from impurities or regioisomers.

- Regioisomer Identification : Use 2D NMR (COSY, HSQC) to differentiate between 4-chloro-5-ethoxy and 4-ethoxy-5-chloro isomers .

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₈H₈ClN₂O₃ requires m/z 228.0171). Deviations >3 ppm suggest impurities .

- X-ray Crystallography : Resolve ambiguities in substitution patterns using SHELXL software for crystal structure refinement .

Example Case :

A study on 3-chloro-N-(4-ethoxyphenyl)-2-nitrosoaniline (a structural analog) resolved overlapping NMR signals by comparing experimental HRMS data with theoretical values (Δ <1 ppm), confirming regiochemistry .

Q. How do electron-withdrawing groups (NO₂, Cl) influence the reactivity of 4-Chloro-5-ethoxy-2-nitroaniline in nucleophilic substitution?

Answer:

- Activation/Deactivation : The nitro group deactivates the ring, directing nucleophiles to meta/para positions relative to itself. The chloro group further polarizes the ring, enhancing reactivity at specific sites .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr (nucleophilic aromatic substitution), increasing reaction rates.

- Case Study : In analogs like 4-chloro-2-nitroaniline, ethoxy groups act as ortho/para directors, but nitro dominance shifts substitution to meta positions. Kinetic studies using UV-Vis spectroscopy track reaction progress under varying conditions .

Q. What computational methods predict the electronic properties and stability of 4-Chloro-5-ethoxy-2-nitroaniline?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For example, nitro groups lower HOMO energy (-8.2 eV), increasing oxidative stability .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in solvents like ethanol or water.

- Case Study : A study on 3-chloro-5-methoxy-2-nitrosoaniline used DFT to predict regioselectivity in nitration, aligning with experimental yields (R² = 0.92) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.